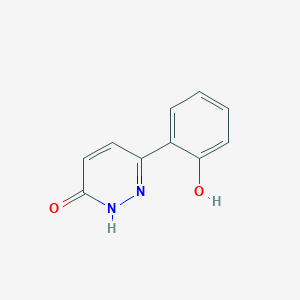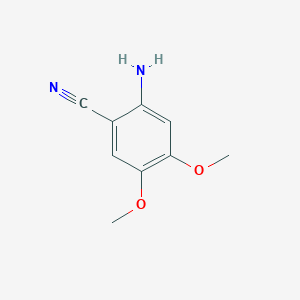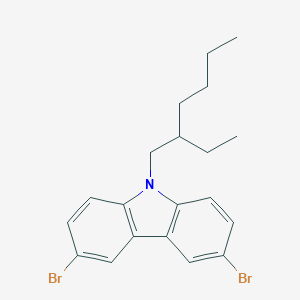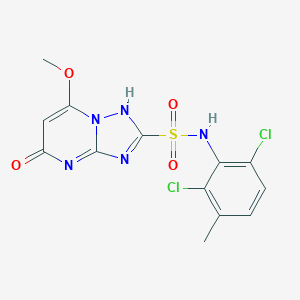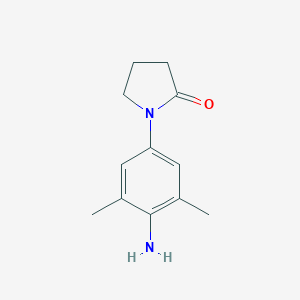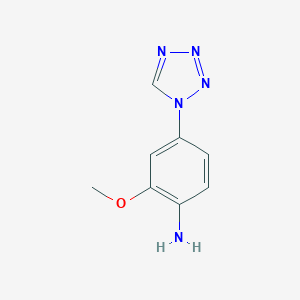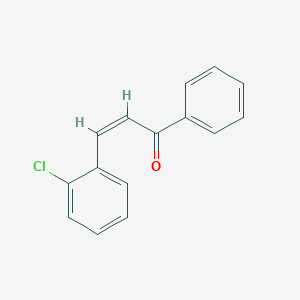
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one, also known as Clomiphene, is a non-steroidal fertility drug used to induce ovulation in women with infertility issues. Clomiphene is also used in research and has been found to have various scientific applications.
Applications De Recherche Scientifique
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has been extensively used in scientific research for various applications. It has been found to be useful in the treatment of male infertility by increasing testosterone levels. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has also been used to treat polycystic ovary syndrome (PCOS) and endometriosis in women. Additionally, (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has been found to have anti-estrogenic effects and has been used in the treatment of breast cancer.
Mécanisme D'action
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one works by binding to the estrogen receptors in the hypothalamus and pituitary gland, which leads to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This increase in FSH and LH stimulates the ovaries to produce mature eggs, leading to ovulation.
Effets Biochimiques Et Physiologiques
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to increase the levels of FSH and LH, which leads to the production of mature eggs. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has also been found to increase the levels of testosterone in men, leading to an improvement in sperm count and quality.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has several advantages and limitations when used in lab experiments. One advantage is that it is readily available and relatively inexpensive. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one can also be used in both male and female subjects. However, a limitation is that it can have variable effects on different subjects, leading to inconsistent results. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one can also have side effects, such as hot flashes, mood swings, and headaches.
Orientations Futures
There are several future directions for the use of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one in scientific research. One direction is the use of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one in the treatment of male hypogonadism. Another direction is the use of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one in the treatment of female infertility caused by PCOS. Additionally, (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one can be used in the treatment of breast cancer as an alternative to tamoxifen.
Conclusion:
In conclusion, (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one is a non-steroidal fertility drug with various scientific research applications. The synthesis of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one involves the Wittig reaction. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one works by binding to the estrogen receptors in the hypothalamus and pituitary gland, leading to an increase in FSH and LH. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has several advantages and limitations when used in lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one involves the reaction of 2-chlorobenzaldehyde with phenylacetonitrile in the presence of sodium ethoxide to form (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one. This process is known as the Wittig reaction and is a well-established method for the synthesis of alkenes.
Propriétés
Numéro CAS |
3300-67-2 |
|---|---|
Nom du produit |
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one |
Formule moléculaire |
C15H11ClO |
Poids moléculaire |
242.7 g/mol |
Nom IUPAC |
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-11H/b11-10- |
Clé InChI |
IGSYOTSSTZUGIA-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC=CC=C2Cl |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl |
Autres numéros CAS |
22966-11-6 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



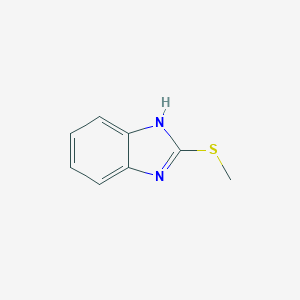
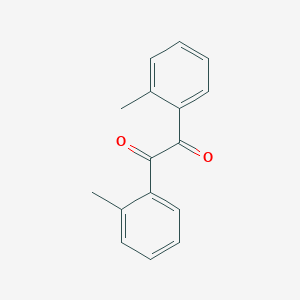
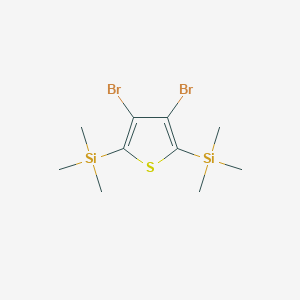
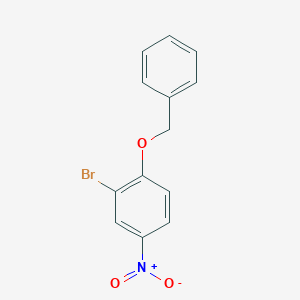
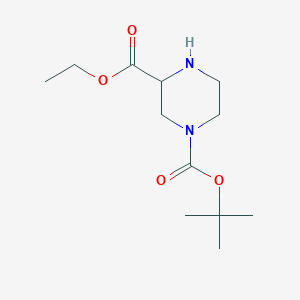
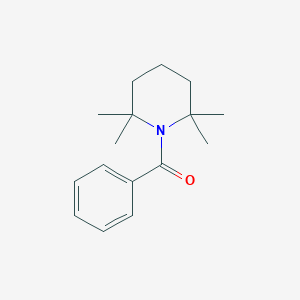
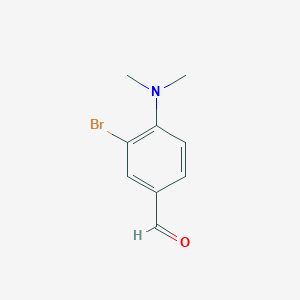
![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)
